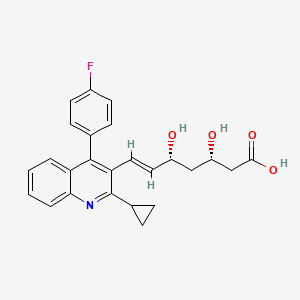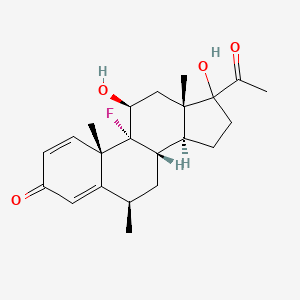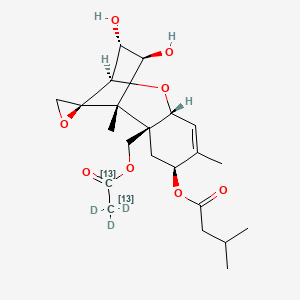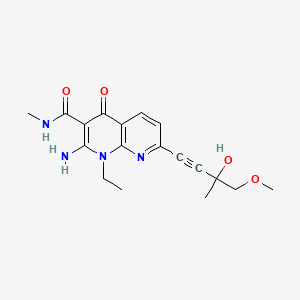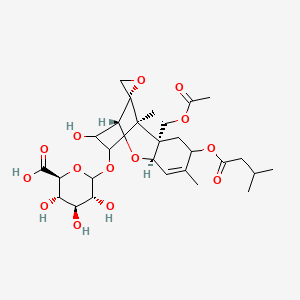
Asenapine 11-Hydroxysulfate-13CD3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Asenapine 11-Hydroxysulfate-13CD3 is an isotope-labeled analogue of Asenapine 11-Hydroxysulfate, which is an active metabolite of Asenapine found in human plasma . Asenapine itself is a second-generation (atypical) antipsychotic medication used primarily for the treatment of schizophrenia and bipolar disorder .
Métodos De Preparación
The preparation of Asenapine 11-Hydroxysulfate-13CD3 involves several synthetic routes and reaction conditions. One method includes the synthesis of Asenapine followed by its hydroxylation and subsequent sulfation to obtain Asenapine 11-Hydroxysulfate. The isotope labeling with 13CD3 is achieved through specific chemical reactions that incorporate the isotopic label into the compound .
Análisis De Reacciones Químicas
Asenapine 11-Hydroxysulfate-13CD3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Aplicaciones Científicas De Investigación
Asenapine 11-Hydroxysulfate-13CD3 has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of Asenapine.
Biology: It helps in understanding the biological pathways and mechanisms involved in the metabolism of Asenapine.
Medicine: It is used in pharmacokinetic studies to determine the distribution, metabolism, and excretion of Asenapine in the human body.
Industry: It is used in the development and optimization of pharmaceutical formulations containing Asenapine .
Mecanismo De Acción
Asenapine 11-Hydroxysulfate-13CD3 exerts its effects through its interaction with various molecular targets and pathways. Asenapine is a serotonin, dopamine, noradrenaline, and histamine antagonist. It shows strong 5HT2A (serotonin) and D2 (dopamine) receptor antagonism, which enhances dopamine and acetylcholine efflux in the brain. This mechanism helps in improving cognitive function and reducing negative symptoms in patients with schizophrenia and bipolar disorder .
Comparación Con Compuestos Similares
Asenapine 11-Hydroxysulfate-13CD3 can be compared with other similar compounds, such as:
Asenapine N-Oxide: An oxidized form of Asenapine.
N-Desmethyl Asenapine Hydrochloride: A demethylated form of Asenapine.
2,3-Dihydro-1-oxo Asenapine: A reduced form of Asenapine. These compounds share similar chemical structures but differ in their specific functional groups and isotopic labeling, which can affect their pharmacokinetic and pharmacodynamic properties.
Propiedades
Número CAS |
1391745-00-8 |
|---|---|
Fórmula molecular |
C₁₇H₁₆ClNO₅S |
Peso molecular |
381.83 |
Sinónimos |
(3aR,12bR)-rel-11-chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrol-5-ol-13CD3 5-(hydrogen sulfate) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



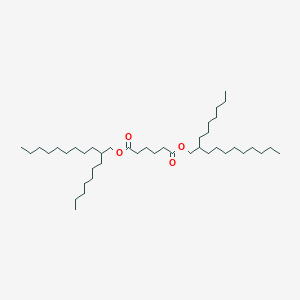
![21-Chloro-17alpha-[(2-furanylcarbonxyl)oxy]-9beta,11beta-oxido-16alpha-methylpregna-1,4-diene-3,20-dione](/img/structure/B1146016.png)
